N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one” is a chemical compound with the molecular formula C17H21Br2NO2 and a molecular weight of 431.168 . It is used in the field of organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H21Br2NO2 . The compound contains bromine, carbon, hydrogen, nitrogen, and oxygen atoms. Unfortunately, a detailed structural analysis is not available in the retrieved resources.Scientific Research Applications
Synthesis and Characterization
- Research on N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has explored its synthesis and characterization. Ivanova et al. (2011) demonstrated that 3-Polyfluoroalkyl-1,2-dihydroquinoxalin-2-ones, which are structurally related to the target compound, can be synthesized through reactions involving 4-bromobutyl acetate (Ivanova, Khudina, Burgart, & Saloutin, 2011). Additionally, Klásek et al. (2002) described the synthesis of 3-thiocyanato-1H,3H-quinoline-2,4-diones, again showcasing methods relevant to the synthesis of similar quinoline derivatives (Klásek, Polis, Mrkvička, & Košmrlj, 2002).
Corrosion Inhibition
- A study by Tazouti et al. (2021) investigated the effect of hydrocarbon chain length for acid corrosion inhibition of mild steel by 8-(n-bromo-R-alkoxy) quinoline derivatives. The research found that these compounds, including an analog of the target compound, acted as anodic-type inhibitors and showed promising results in corrosion prevention (Tazouti, Errahmany, Rbaa, Galai, Rouifi, Touir, Zarrouk, Kaya, Touhami, Ibrahimi, & Erkan, 2021).
Glycosidic Linkage Formation
- Research on the selective formation of glycosidic linkages of N-unsubstituted 4-hydroxyquinolin-2(1H)-ones by Kimmel, Kafka, & Košmrlj (2010) has relevance in understanding the chemical behavior of similar quinoline derivatives. This study provides insights into the chemical reactions and potential applications of quinoline-based compounds in various domains (Kimmel, Kafka, & Košmrlj, 2010).
Antimalarial Activity
- A study by Rice (1976) on the synthesis and phototoxicity of alpha-dibutylaminomethylbenzo[h]quinoline-4-methanols, which are structurally related to N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one, revealed significant antimalarial activity against Plasmodium berghei in mice. This indicates potential biological applications for similar quinoline derivatives (Rice, 1976).
Electrochemical and Photocatalytic Properties
- Lei Li et al. (2020) investigated octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, demonstrating the electrocatalytic and photocatalytic properties of these compounds. This research could be pertinent for applications involving N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one in energy conversion and environmental remediation (Lei Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Future Directions
properties
IUPAC Name |
7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWILAFYJFYBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696204 |
Source
|
Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one | |
CAS RN |
1076199-56-8 |
Source
|
Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.